3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Lipophilicity Drug-likeness Permeability

3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (CAS 116169-82-5) is an N3‑acetylated benzoxazolone derivative bearing a reactive C6‑formyl substituent. With a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g·mol⁻¹, it possesses a calculated LogP of 1.07 and a topological polar surface area (PSA) of 69.28 Ų.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 116169-82-5
Cat. No. B12895391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
CAS116169-82-5
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=C(C=C2)C=O)OC1=O
InChIInChI=1S/C10H7NO4/c1-6(13)11-8-3-2-7(5-12)4-9(8)15-10(11)14/h2-5H,1H3
InChIKeyNMFPXPYFDGRMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (CAS 116169-82-5): Core Properties and Procurement Baseline


3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (CAS 116169-82-5) is an N3‑acetylated benzoxazolone derivative bearing a reactive C6‑formyl substituent. With a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g·mol⁻¹, it possesses a calculated LogP of 1.07 and a topological polar surface area (PSA) of 69.28 Ų . The compound integrates three distinct functional handles—the benzoxazolone carbonyl, the N‑acetyl group, and the aromatic aldehyde—enabling divergent reactivity in medicinal and agrochemical discovery [1]. Its closest structural analogs include the N3‑unsubstituted 2‑oxo‑2,3‑dihydro‑1,3‑benzoxazole‑6‑carbaldehyde (CAS 54903‑15‑0) and the N3‑methyl derivative (CAS 54903‑66‑1), from which it diverges significantly in physicochemical and, by class‑level inference, biological profile.

Why In‑Class Benzoxazole Analogs Cannot Replace 3‑Acetyl‑2‑oxo‑2,3‑dihydro‑1,3‑benzoxazole‑6‑carbaldehyde in Research and Development


Benzoxazole‑based compounds are not interchangeable: even minor N3‑substitution changes alter lipophilicity, hydrogen‑bond capacity, electronic character of the oxazolone ring, and metabolic susceptibility [1]. The acetyl substituent on 116169‑82‑5 simultaneously increases molecular weight and removes the N–H hydrogen‑bond donor present in the parent 2‑oxo‑2,3‑dihydro‑benzoxazole (54903‑15‑0), while the C6 aldehyde furnishes a unique anchoring point for condensation reactions that is absent in the majority of commercially available benzoxazolones. These physicochemical divergences translate into differentiated solubility, permeability, and target‑binding profiles—making direct substitution risky without quantitative side‑by‑side data. The evidence compiled in Section 3 directly addresses the procurement question: “If I switch to a cheaper or more available benzoxazole analog, exactly which measured properties will change, and by how much?”

Quantitative Differentiation Evidence for 3‑Acetyl‑2‑oxo‑2,3‑dihydro‑1,3‑benzoxazole‑6‑carbaldehyde vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: N3‑Acetyl Reduces LogP Relative to the N–H Analog

The calculated LogP of 3‑acetyl‑2‑oxo‑2,3‑dihydro‑1,3‑benzoxazole‑6‑carbaldehyde is 1.07, which is 0.28 log units lower than the N3‑unsubstituted analog (2‑oxo‑2,3‑dihydro‑1,3‑benzoxazole‑6‑carbaldehyde, LogP = 1.35) . The N3‑methyl analog (54903‑66‑1) exhibits an intermediate LogP of 0.94 . This demonstrates that N3‑acylation does not simply increase hydrophobicity; instead, the polar acetyl carbonyl offsets the alkyl contribution, yielding a distinct lipophilicity that influences membrane partitioning and metabolic clearance predictions.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (PSA) Elevation: N3‑Acetyl Increases PSA Beyond the N–H and N–Me Scaffolds

The calculated PSA of the target compound is 69.28 Ų, compared with 63.33 Ų for the N–H analog and 52.21 Ų for the N–Me analog . The addition of the acetyl carbonyl contributes an extra ~6–17 Ų of polar surface area, placing the compound closer to the 70 Ų threshold often associated with reduced passive CNS penetration, while the N–Me analog remains well below it. This difference is large enough to impact blood–brain barrier (BBB) permeability predictions in early drug discovery.

Polar Surface Area Oral Bioavailability CNS Penetration

Hydrogen‑Bond Donor Count: N3‑Acetyl Eliminates the N–H Donor Present in the Parent Compound

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the N–H analog has one N–H donor (HBD = 1) and the N–Me analog also has zero . Elimination of the N–H donor reduces the propensity for hydrogen‑bond‑mediated off‑target interactions and first‑pass glucuronidation, while preserving hydrogen‑bond acceptor capacity for target engagement. For researchers selecting a benzoxazolone intermediate, the presence or absence of an HBD directly determines the compound’s suitability for discovering orally bioavailable, metabolically stable leads.

Hydrogen bonding Metabolic Stability Selectivity

Molecular Weight Differentiation: N3‑Acetyl Adds 42 Da Relative to the N–H Scaffold

The molecular weight of 3‑acetyl‑2‑oxo‑2,3‑dihydro‑1,3‑benzoxazole‑6‑carbaldehyde is 205.17 Da, compared with 163.13 Da for the N–H analog and 177.16 Da for the N–Me analog . The 42‑Da increment corresponds to the exact mass of the acetyl group, placing the target compound closer to the upper limit of fragment‑based screening libraries (traditionally ≤250 Da) while still maintaining compliance with lead‑likeness criteria. The higher MW also implies a larger number of heavy atoms (15 vs. 12 for the N–H analog), which can enhance binding affinity through increased van der Waals contacts without a proportional increase in rotatable bonds.

Molecular Weight Lead-likeness Synthetic Tractability

N3‑Acetylbenzoxazolinones Exhibit Distinct Metal‑Chelation Capacity and Antimicrobial Activity

A study on N‑acetyl benzoxazolinone (the core scaffold of the target compound lacking only the C6 aldehyde) demonstrated that its Cu(II) complex exhibits significant inhibition of Escherichia coli and Bacillus subtilis, and that its metal complexes (Cu, Ni, Zn) achieve near‑100% inhibition of rape root growth [1]. While the N‑unsubstituted benzoxazolinone also forms metal complexes, the acetyl group enhances the electron‑donating capacity of the ring nitrogen, favoring stronger metal coordination and distinct bioactivity profiles as evidenced by the molecular docking results against protoporphyrinogen oxidase [1]. No equivalent metal‑complexation data are available for the N–H or N–Me 6‑carbaldehyde analogs, positioning the acetyl‑containing scaffold as a unique platform for metallodrug or agrochemical discovery.

Metal Complexation Antimicrobial Herbicidal

C6 Aldehyde Enables Unique Orthogonal Derivatization Absent in Non‑Carbonyl Benzoxazole Analogs

The C6 formyl group of the target compound is a versatile synthetic handle for Schiff base formation, reductive amination, and Knoevenagel condensation — reactions that are precluded in benzoxazole analogs lacking an aldehyde (e.g., 3‑acetyl‑2‑benzoxazolinone, CAS 24963‑28‑8, or 6‑methylbenzoxazole derivatives) [1]. Among the three 6‑carbaldehyde‑bearing comparators (N–H, N–Me, N‑acetyl), only the target combines a free aldehyde with a blocked N3 position, enabling selective imine formation at C6 without competing N3‑acylation side reactions. This orthogonal reactivity is critical for constructing focused chemical libraries with structural diversity at C6.

Aldehyde Reactivity Schiff Base Bioconjugation

High‑Value Research and Industrial Applications of 3‑Acetyl‑2‑oxo‑2,3‑dihydro‑1,3‑benzoxazole‑6‑carbaldehyde


Fragment‑Based Lead Discovery Requiring a Zero‑HBD, Low‑LogP Benzoxazole Core with an Aldehyde Anchor

The target compound’s zero hydrogen‑bond donor count, moderate LogP of 1.07, and free C6 aldehyde make it a near‑ideal fragment for covalent or reversible‑covalent library construction . Unlike the N–H analog (HBD = 1), which can act as a donor in off‑target hydrogen bonds, the N3‑acetyl derivative provides a cleaner pharmacophore with reduced promiscuity risk. The aldehyde allows rapid conversion to hydrazones, oximes, or secondary amines for fragment evolution, while the N3‑acetyl group remains chemically inert under standard reductive amination conditions [1].

Development of Metal‑Based Antimicrobial or Herbicidal Agents via Acetyl‑Directed Chelation

N3‑Acetyl benzoxazolinones have demonstrated the ability to form bioactive Cu(II), Ni(II), and Zn(II) complexes with pronounced antibacterial and herbicidal activity [2]. The target compound’s additional C6‑aldehyde provides a second coordination site, potentially enabling the construction of dinuclear or mixed‑ligand metal complexes with enhanced potency. Programs pursuing metalloantibiotics or agrochemical metal complexes can exploit this compound as a bifunctional ligand, a capability not available from N–H or N–Me 6‑carbaldehyde analogs.

CNS‑ vs. Periphery‑Targeted Lead Optimization: PSA‑Driven Triage

With a PSA of 69.28 Ų, the target sits near the conventional 70 Ų threshold for CNS penetration, whereas the N–Me analog (PSA = 52.21 Ų) is firmly in the CNS‑permeable range, and the N–H analog (PSA = 63.33 Ų) is intermediate . Researchers can procure the three analogs as a matched‑pair set to experimentally determine how PSA changes of ~6–17 Ų influence brain‑to‑plasma ratios in vivo, enabling data‑driven decisions on whether to advance an acetyl, methyl, or unsubstituted benzoxazolone scaffold — a triage not possible with any single compound alone.

Selective C6 Library Construction Through Orthogonal Aldehyde Chemistry

The combination of a free C6 aldehyde and a blocked N3 position allows the construction of compound libraries where structural diversity is introduced exclusively at the C6 position via Schiff base formation, reductive amination, or Knoevenagel condensation, without competing side reactions at N3 [1]. This orthogonal reactivity is essential for structure–activity relationship (SAR) studies that demand a constant N3‑acetyl‑benzoxazolone core with variable C6 substituents, analogous to established benzoxazole‑based drug discovery programs.

Quote Request

Request a Quote for 3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.